molecular formula C20H16N2 B11967047 N-methyl-N-phenylacridin-9-amine CAS No. 90072-82-5

N-methyl-N-phenylacridin-9-amine

Cat. No.: B11967047
CAS No.: 90072-82-5
M. Wt: 284.4 g/mol
InChI Key: QFDWBAUFLAKSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenylacridin-9-amine is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen, known for their broad range of pharmaceutical properties and industrial applications . This compound is characterized by the presence of a phenyl group and a methyl group attached to the nitrogen atom at the 9th position of the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylacridin-9-amine typically involves the reaction of acridine with N-methyl-N-phenylamine under specific conditions. One common method is the reductive N-methylation of nitro compounds, which is a straightforward and attractive approach . This method involves the reduction of nitro compounds to amines, followed by methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic methods to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridines, N-oxides, and reduced amine derivatives, which have significant applications in pharmaceuticals and materials science .

Properties

CAS No.

90072-82-5

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-methyl-N-phenylacridin-9-amine

InChI

InChI=1S/C20H16N2/c1-22(15-9-3-2-4-10-15)20-16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14H,1H3

InChI Key

QFDWBAUFLAKSKK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.